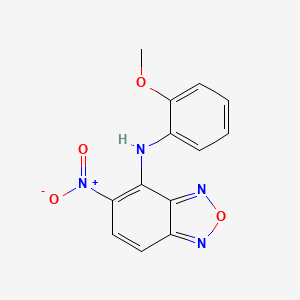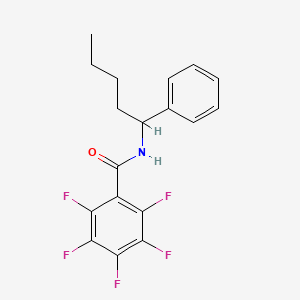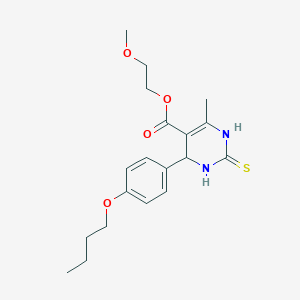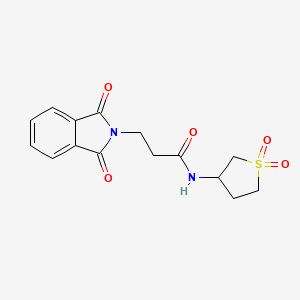![molecular formula C17H13NO5 B4049351 5-(3,4-二甲苯基)-3-[(5-硝基-2-呋喃基)亚甲基]-2(3H)-呋喃酮](/img/structure/B4049351.png)
5-(3,4-二甲苯基)-3-[(5-硝基-2-呋喃基)亚甲基]-2(3H)-呋喃酮
描述
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one is a complex organic compound with a unique structure that includes a furan ring, a nitrofuran moiety, and a dimethylphenyl group
科学研究应用
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its unique structure may offer therapeutic benefits, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound can be used in the production of advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 5-nitrofuran-2-carbaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The reaction parameters, including temperature, oxygen flow rate, and catalyst loading, are optimized to achieve high yields.
化学反应分析
Types of Reactions
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
作用机制
The mechanism of action of (3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
1,6-Dihydropyridines: These compounds share some structural similarities but have different applications and reactivity profiles.
Uniqueness
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one is unique due to its combination of a furan ring, nitrofuran moiety, and dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-10-3-4-12(7-11(10)2)15-9-13(17(19)23-15)8-14-5-6-16(22-14)18(20)21/h3-9H,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZOXUWMQBZKD-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(naphthalen-1-ylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4049269.png)
![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)

![N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)

![4-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4049292.png)

![2-{[5-(3-bromophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4049316.png)

![6-imino-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049337.png)
![3-hydroxy-1-isopropyl-4-(4-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4049340.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE](/img/structure/B4049344.png)
![(5E)-1-(3-chloro-2-methylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4049356.png)
![5-(4-fluorophenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4049377.png)
